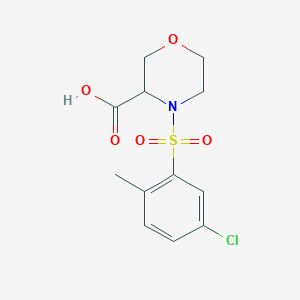
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid, also known as CTSMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid exerts its therapeutic effects through various mechanisms of action. In cancer research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid inhibits the expression of proteins involved in cancer cell growth and angiogenesis. In neurodegenerative disease research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid reduces oxidative stress and inflammation by activating antioxidant enzymes and inhibiting pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to reduce tumor growth and angiogenesis. In neurodegenerative disease research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid in lab experiments is its ability to selectively target cancer cells and reduce tumor growth. Another advantage is its ability to reduce oxidative stress and inflammation in neurodegenerative disease research. However, limitations include the need for further studies to determine optimal dosages and potential side effects.
Direcciones Futuras
For 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid research include exploring its potential therapeutic effects in other disease areas, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosages and potential side effects of 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid in humans. Finally, the development of 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid derivatives with improved efficacy and safety profiles is an area of potential future research.
Conclusion:
In conclusion, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid is a chemical compound that has shown potential therapeutic properties in various fields of research. Its ability to selectively target cancer cells and reduce tumor growth, as well as its neuroprotective effects, make it a promising candidate for future drug development. Further studies are needed to determine its optimal dosages and potential side effects in humans, as well as its potential therapeutic effects in other disease areas.
Métodos De Síntesis
The synthesis of 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base. The product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been studied for its potential therapeutic properties in various fields of research. In cancer research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S2/c10-7-1-2-8(17-7)18(14,15)11-3-4-16-5-6(11)9(12)13/h1-2,6H,3-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMLXNWBDFEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=CC=C(S2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

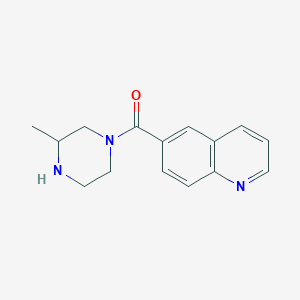
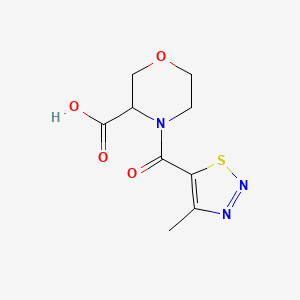
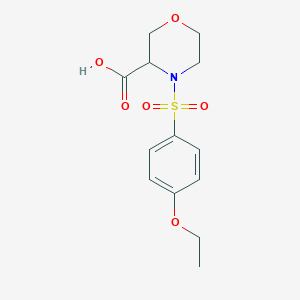
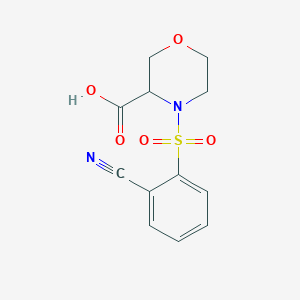
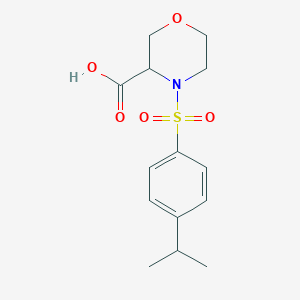
![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
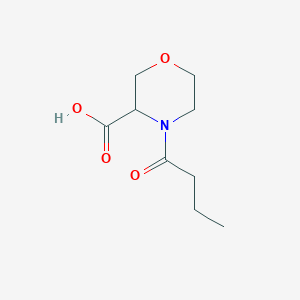
![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
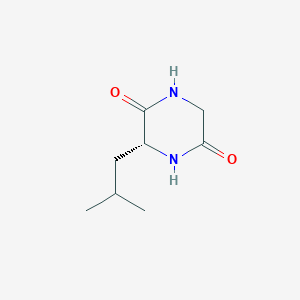
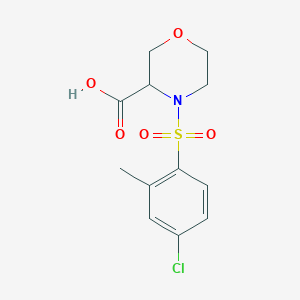

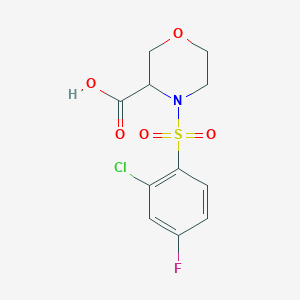
![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
